molecular formula C6H11ClO B2980645 [1-(Chloromethyl)cyclobutyl]methanol CAS No. 55754-70-6

[1-(Chloromethyl)cyclobutyl]methanol

Cat. No.: B2980645
CAS No.: 55754-70-6
M. Wt: 134.6
InChI Key: NKGCLLHUUJCSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Chloromethyl)cyclobutyl]methanol is an organic compound with the molecular formula C6H11ClO. It is a cyclobutane derivative with a chloromethyl group and a hydroxymethyl group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Chloromethyl)cyclobutyl]methanol typically involves the chloromethylation of cyclobutanemethanol. One common method is the reaction of cyclobutanemethanol with formaldehyde and hydrochloric acid under acidic conditions. This reaction proceeds via the formation of a chloromethyl intermediate, which is then converted to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[1-(Chloromethyl)cyclobutyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1-(Chloromethyl)cyclobutyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Chloromethyl)cyclobutyl]methanol involves its reactivity with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanemethanol: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    [1-(Bromomethyl)cyclobutyl]methanol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.

    [1-(Hydroxymethyl)cyclobutyl]methanol: Lacks the chloromethyl group, making it less versatile in synthetic applications.

Uniqueness

[1-(Chloromethyl)cyclobutyl]methanol is unique due to the presence of both a chloromethyl and a hydroxymethyl group on the cyclobutane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

[1-(chloromethyl)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c7-4-6(5-8)2-1-3-6/h8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGCLLHUUJCSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.